molecular formula C24H21ClN2O3S B2627944 4-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1251664-84-2

4-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2627944
CAS No.: 1251664-84-2
M. Wt: 452.95
InChI Key: UPNWTMVRSCNLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by three key structural motifs:

  • A 4-chlorophenyl group at the 4-position of the thiophene ring.
  • A 1H-pyrrol-1-yl substituent at the 3-position of the thiophene core.
  • A 2,4-dimethoxybenzyl group as the N-substituent of the carboxamide moiety.

Its molecular weight is 422.48 g/mol (calculated from its formula: C₂₃H₂₀ClN₂O₃S), and its structural complexity suggests tailored electronic and steric properties for specific binding interactions .

Properties

IUPAC Name

4-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3S/c1-29-19-10-7-17(21(13-19)30-2)14-26-24(28)23-22(27-11-3-4-12-27)20(15-31-23)16-5-8-18(25)9-6-16/h3-13,15H,14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNWTMVRSCNLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route may include:

    Formation of the Thiophene Core: Starting with a thiophene precursor, the thiophene ring is functionalized to introduce the carboxamide group.

    Introduction of the Chlorophenyl Group: A chlorophenyl group is introduced via a coupling reaction, such as a Suzuki or Stille coupling.

    Attachment of the Dimethoxybenzyl Group: The dimethoxybenzyl group is attached through a nucleophilic substitution reaction.

    Incorporation of the Pyrrole Moiety: The pyrrole ring is introduced via a cyclization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyrrole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: The compound may be used in the development of new materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Electronic Effects

  • Chlorine vs.
  • Methoxy Groups: The 2,4-dimethoxybenzyl group in the target compound introduces electron-donating methoxy substituents, which may improve solubility compared to non-polar groups like isopropyl or ethyl .

Steric and Hydrophobic Effects

  • The dimethoxybenzyl group in the target compound offers moderate steric bulk, balancing receptor affinity and membrane permeability. In contrast, the isopropylphenyl group in increases hydrophobicity, which might favor CNS penetration but reduce aqueous solubility.

Biological Activity

The compound 4-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and enzyme inhibition capabilities.

Chemical Structure

The compound features a complex structure that includes a thiophene ring, a pyrrole moiety, and multiple aromatic substituents. The presence of the 4-chlorophenyl and 2,4-dimethoxybenzyl groups may contribute to its biological activity by influencing interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, compounds containing the 4-chlorophenyl group have been shown to inhibit various kinases involved in cancer progression. A related compound demonstrated potent activity against glioblastoma cell lines by inhibiting the AKT pathway, which is crucial for tumor growth and survival .

Table 1: Anticancer Activity of Related Compounds

CompoundTargetActivityReference
4jAKT2Low micromolar inhibition
CDMPOMicrogliaAnti-inflammatory and neuroprotective

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been explored in various contexts. For example, a derivative was found to significantly reduce nitric oxide production and proinflammatory cytokine release in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests that the compound may mitigate neuroinflammation, which is relevant for conditions like Parkinson's disease .

The mechanisms underlying the biological activities of this compound likely involve the modulation of key signaling pathways:

  • Inhibition of Kinases : The inhibition of kinases such as AKT can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Modulation of Inflammatory Pathways : Inhibition of NF-κB signaling has been observed in related compounds, leading to decreased expression of inflammatory mediators .

Case Studies

Several case studies highlight the potential therapeutic applications of compounds similar to 4-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide :

  • Glioblastoma Treatment : A study demonstrated that a related compound inhibited neurosphere formation in glioma stem cells, suggesting potential for targeting cancer stem cells .
  • Neuroprotection in Parkinson's Disease : Another study highlighted a compound's ability to protect dopaminergic neurons from LPS-induced damage, indicating promise for neuroprotective therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.